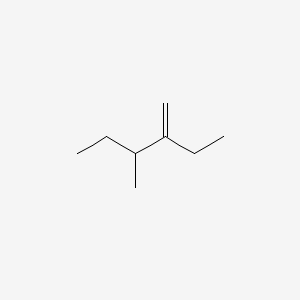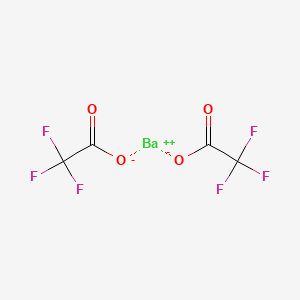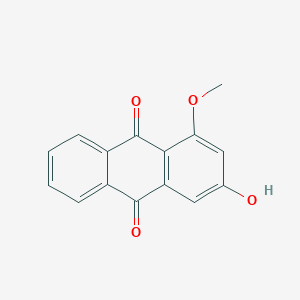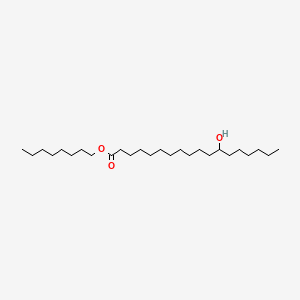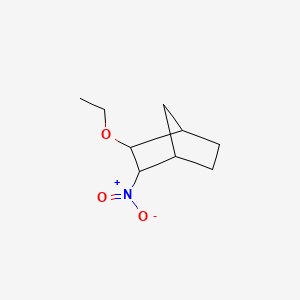
Norbornane, 2-ethoxy-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbornane, 2-ethoxy-3-nitro- is an organic compound with the molecular formula C9H15NO3. It is a derivative of norbornane, a bicyclic hydrocarbon, and features an ethoxy group and a nitro group attached to the norbornane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbornane, 2-ethoxy-3-nitro- typically involves the nitration of norbornane derivatives. One common method includes the reaction of norbornane with ethyl nitrite in the presence of a strong acid, such as sulfuric acid, to introduce the nitro group. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst .
Industrial Production Methods: Industrial production of Norbornane, 2-ethoxy-3-nitro- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and temperature conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Norbornane, 2-ethoxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed:
Reduction: Norbornane, 2-ethoxy-3-amino-.
Substitution: Various norbornane derivatives depending on the nucleophile used.
Scientific Research Applications
Norbornane, 2-ethoxy-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Norbornane, 2-ethoxy-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Norbornane: The parent hydrocarbon, lacking the ethoxy and nitro groups.
Norbornene: A related compound with a double bond in the norbornane skeleton.
Norbornadiene: Contains two double bonds in the norbornane structure.
Uniqueness: Norbornane, 2-ethoxy-3-nitro- is unique due to the presence of both an ethoxy and a nitro group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-ethoxy-3-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9-7-4-3-6(5-7)8(9)10(11)12/h6-9H,2-5H2,1H3 |
InChI Key |
AZANEYWBMJADET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2CCC(C2)C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
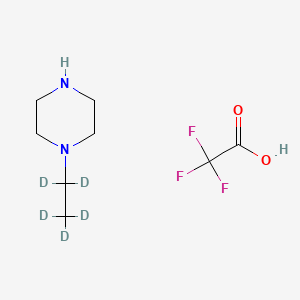
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
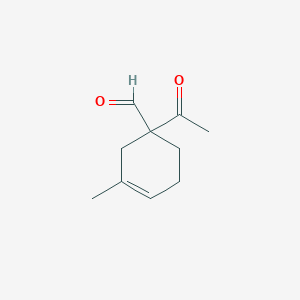
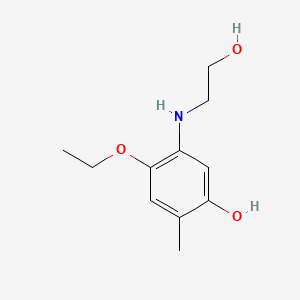
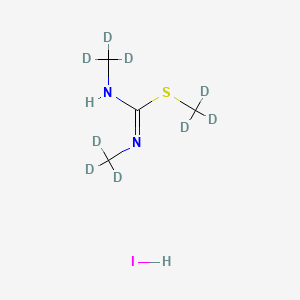
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
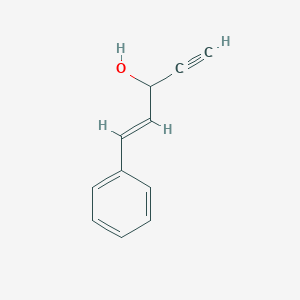
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
